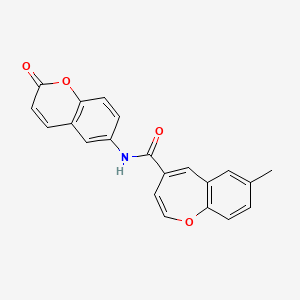

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide

Description

Properties

IUPAC Name |

7-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-13-2-5-18-16(10-13)11-15(8-9-25-18)21(24)22-17-4-6-19-14(12-17)3-7-20(23)26-19/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEONKFGIUNCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Chromenone Moiety: This step may involve coupling reactions using reagents like chromenone derivatives.

Amidation Reaction: The final step could involve the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the chromenone moiety.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a complex organic compound with a benzoxepine structure, featuring fused benzene and oxepine rings. It includes a carboxamide functional group, which is important in medicinal chemistry for drug design and interactions with biological targets. This compound has potential biological activities, such as anti-cancer properties and effects on various biological pathways, making it useful in scientific fields.

Scientific Research Applications

This compound is applicable in scientific research, particularly in the following areas:

- Anti-Cancer Research: The compound exhibits potential anti-cancer properties, making it a candidate for further investigation in cancer research.

- Biological Pathway Studies: It influences various biological pathways, suggesting its utility in studying molecular mechanisms and interactions within biological systems.

- Medicinal Chemistry: Due to its carboxamide functional group, it serves as a valuable component in drug design and development.

Potential Applications

This compound has potential applications in several scientific fields:

Mechanism of Action

The mechanism of action of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, comparisons with analogous compounds are provided below. These comparisons focus on structural motifs, crystallographic data (where applicable), and inferred reactivity.

Table 1: Key Structural and Crystallographic Comparisons

Key Findings:

Coumarin Derivatives: Compounds like N-(2-Oxo-2H-chromen-3-yl)acetamide exhibit strong hydrogen-bonding interactions due to their acetamide substituents, which stabilize their crystal packing . In contrast, the methoxy-substituted coumarin (6-Methoxy-2H-chromen-2-one) shows enhanced π-stacking, a feature less pronounced in the target compound due to its fused benzoxepine ring .

Benzoxepine Analogs : The carboxylic acid derivative (1-Benzoxepine-4-carboxylic acid) displays greater conformational flexibility compared to the carboxamide-linked target compound, which likely adopts a more rigid structure due to intramolecular hydrogen bonds .

Software Utilization : The refinement of such compounds often employs SHELXL for high-precision small-molecule crystallography , while ORTEP aids in visualizing anisotropic displacement parameters critical for assessing molecular motion .

Biological Activity

7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, notable for its potential biological activities, particularly in cancer research and other therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused benzene and oxepine ring system. Its molecular formula is with a molecular weight of 345.3 g/mol. Key properties include:

| Property | Value |

|---|---|

| CAS Number | 1049035-77-9 |

| Molecular Weight | 345.3 g/mol |

| Structure | Structure |

| Melting Point | Not Available |

| Solubility | Not Available |

Synthesis

The synthesis of this compound involves several methodologies that focus on forming the oxepine ring and introducing the carboxamide group. Various studies have reported optimized synthetic routes that yield high purity and yield essential for biological evaluations .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including hepatoblastoma (HepG2) and others. The compound appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and inhibition of specific signaling pathways related to cell survival .

The mechanism of action for this compound is primarily linked to its interaction with cellular targets involved in cancer progression. It has been shown to affect pathways associated with apoptosis, inflammation, and oxidative stress. Specific studies suggest that the compound can modulate the expression of apoptosis-related genes such as Bcl-2 and Bax, leading to increased cell death in malignant cells .

Study on HepG2 Cell Lines

A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The results indicated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The study also highlighted the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation .

Cardioprotective Effects

In addition to its anticancer properties, preliminary studies suggest potential cardioprotective effects. A related compound demonstrated protective effects against isoproterenol-induced myocardial infarction in rat models by reducing oxidative stress markers and improving cardiac function . While this study did not directly test this compound, it indicates a broader therapeutic potential within this chemical class.

Q & A

Q. How can multi-scale modeling integrate molecular dynamics (MD) and pharmacokinetic (PK) data to predict in vivo behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.